

# Spectroscopic and Synthetic Profile of 5-Bromo-2-(bromomethyl)pyridine: A Technical Overview

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## Compound of Interest

Compound Name: 5-Bromo-2-(bromomethyl)pyridine

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This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of **5-Bromo-2-(bromomethyl)pyridine** (CAS No. 145218-19-5), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectroscopic data for **5-Bromo-2-(bromomethyl)pyridine**, this document also includes data for its isomer, 2-bromo-5-(bromomethyl)pyridine (CAS No. 101990-45-8), for comparative purposes.

## Chemical Structure and Properties

**5-Bromo-2-(bromomethyl)pyridine** is a disubstituted pyridine derivative with the chemical formula  $C_6H_5Br_2N$  and a molecular weight of 250.92 g/mol .<sup>[1][2]</sup> Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a bromomethyl group at the 2-position. The hydrobromide salt of this compound is also commercially available (CAS No. 173999-22-9).<sup>[3][4][5]</sup>

## Spectroscopic Data

Comprehensive experimental spectroscopic data for **5-Bromo-2-(bromomethyl)pyridine** is not readily available in public databases. Therefore, we present the available data for its structural isomer, 2-bromo-5-(bromomethyl)pyridine, to provide researchers with a valuable point of reference.

## <sup>1</sup>H NMR Spectroscopy of 2-bromo-5-(bromomethyl)pyridine

The <sup>1</sup>H NMR spectrum of 2-bromo-5-(bromomethyl)pyridine provides characteristic signals for the aromatic protons and the methylene protons of the bromomethyl group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.39	d	2.7	1H	H-6
7.61	dd	8.3, 2.7	1H	H-4
7.49	d	8.3	1H	H-3
4.42	s	-	2H	-CH <sub>2</sub> Br

Solvent:  
CDCl<sub>3</sub>[\[6\]](#)

## Mass Spectrometry of 2-bromo-5-(bromomethyl)pyridine

Mass spectrometry data reveals the molecular ion peaks corresponding to the isotopic distribution of the two bromine atoms.

m/z	Interpretation
250	[M] <sup>+</sup>
252	[M+2] <sup>+</sup>
254	[M+4] <sup>+</sup>

Ionization Method: CI (Chemical Ionization)[\[6\]](#)

Note: The characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for [M]<sup>+</sup>, [M+2]<sup>+</sup>, and [M+4]<sup>+</sup>) is a key identifier for this compound in mass spectrometry.

## Synthesis Protocols

### Proposed Synthesis of 5-Bromo-2-(bromomethyl)pyridine

A plausible and common method for the synthesis of **5-Bromo-2-(bromomethyl)pyridine** involves the radical bromination of the commercially available precursor, 5-bromo-2-methylpyridine.

Reaction Scheme:

5-bromo-2-methylpyridine + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent, Heat)--> **5-Bromo-2-(bromomethyl)pyridine**

General Experimental Protocol:

- **Dissolution:** 5-bromo-2-methylpyridine is dissolved in a suitable anhydrous solvent, such as carbon tetrachloride (CCl<sub>4</sub>) or acetonitrile (CH<sub>3</sub>CN).
- **Addition of Reagents:** N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.
- **Reaction:** The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by TLC or GC-MS for the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **5-Bromo-2-(bromomethyl)pyridine**.

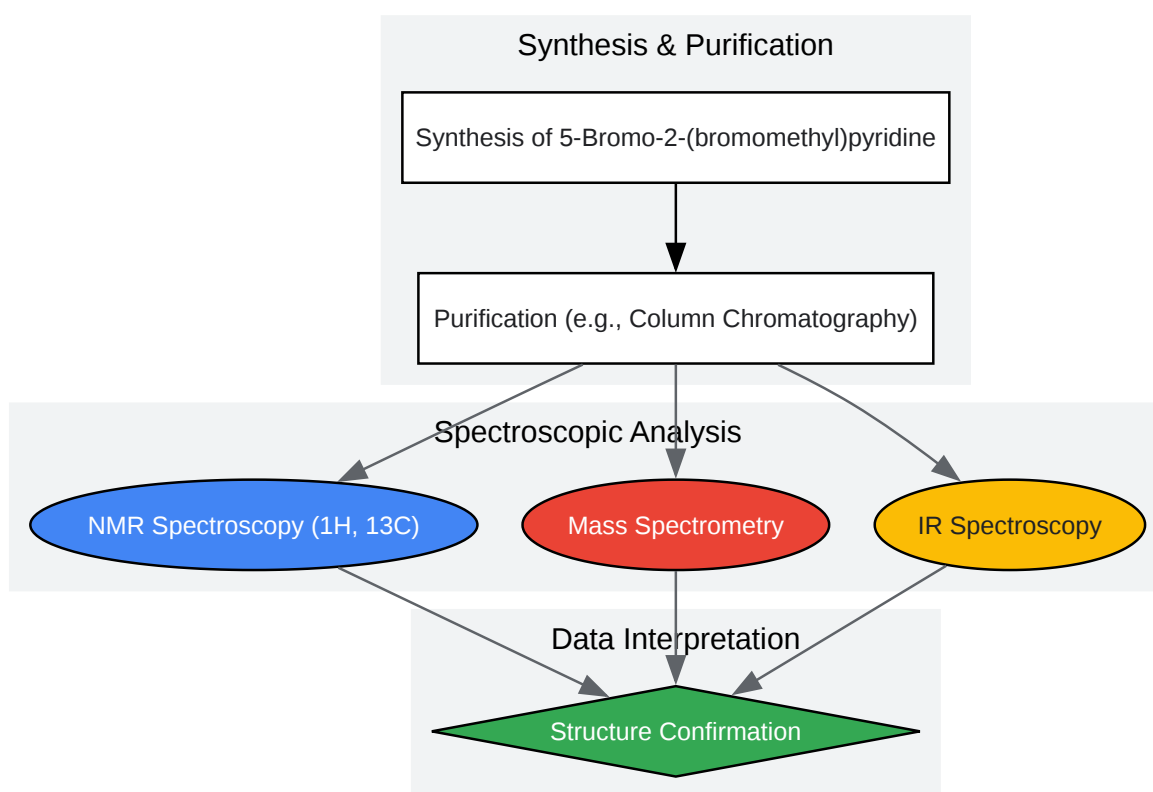
### Synthesis of 2-bromo-5-(bromomethyl)pyridine[7]

A reported synthesis of the isomer 2-bromo-5-(bromomethyl)pyridine involves the following procedure:

- A solution of 2-bromo-5-methylpyridine (1.72 mol) in carbon tetrachloride (6 L) is treated with N-bromosuccinimide (NBS) (1.72 mol) and azobisisobutyronitrile (AIBN) (173 mmol).
- The reaction mixture is stirred at reflux under a nitrogen atmosphere for 3 hours.
- The mixture is then filtered and concentrated in vacuo to provide crude 2-bromo-5-(bromomethyl)pyridine.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **5-Bromo-2-(bromomethyl)pyridine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

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